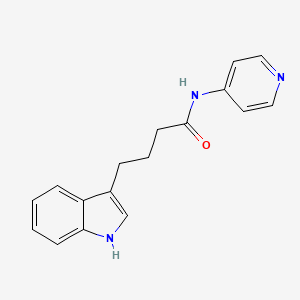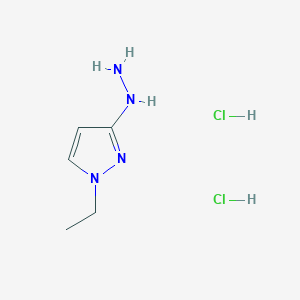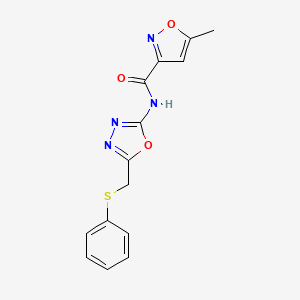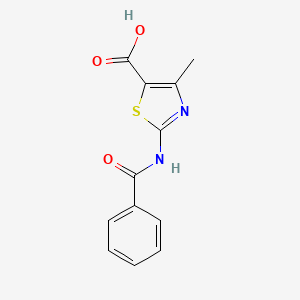
4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the remodeling of (aza)indole/benzofuran skeletons . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide” consists of an indole ring attached to a butanamide group, which is further connected to a pyridine ring.Chemical Reactions Analysis
The chemical reactions involving such compounds typically involve the introduction of various bio-relevant functional groups to the pyridine scaffold . For instance, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
Researchers have developed methods to synthesize a range of heterocyclic compounds using derivatives similar to 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide. These compounds serve as precursors for creating new dihydropyridines, dihydropyridazines, thiourea derivatives, and other heterocycles, which are crucial in medicinal chemistry and drug design due to their diverse biological activities (Hafiz, Ramiz, & Sarhan, 2011; Darwish, Kheder, & Farag, 2010). These findings indicate a broad utility in synthesizing bioactive molecules.
Antimicrobial Evaluation
Some studies have evaluated the antimicrobial properties of compounds synthesized from pyridine and pyridazine derivatives, incorporating a pyridine-2-ylcarboxamido moiety. These investigations reveal that selected compounds show moderate antimicrobial activity, suggesting their potential utility in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).
Catalysis and Chemical Reactions
The compound and its derivatives are involved in catalysis and various chemical reactions, leading to the synthesis of novel indole derivatives with significant antimicrobial activities. These processes are often enhanced by modern techniques such as microwave-assisted synthesis, which improves reaction times and yields (Anekal & Biradar, 2012). This highlights the compound's versatility in synthesizing biologically active molecules.
Enzyme Inhibition for Cancer Treatment
Novel 3-(indol-3-yl)pyridine derivatives, structurally related to this compound, have been identified as potent inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), a target for cancer therapy. These compounds hold promise for treating cancer and other diseases, demonstrating the compound's applicability in developing therapeutic agents (Abdel-Magid, 2017).
Synthetic Utility in Drug Design
The synthetic utility of this compound derivatives extends to drug design, where these compounds serve as precursors or intermediates in the synthesis of molecules with potential therapeutic applications. Their involvement in creating novel indole-based scaffolds with urease inhibitory activity suggests their importance in the discovery and development of new drugs (Nazir et al., 2018).
Zukünftige Richtungen
The future directions for research on “4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide” could involve further exploration of its synthesis methods, chemical reactions, and potential bioactive properties . The development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold could be a significant area of focus .
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(20-14-8-10-18-11-9-14)7-3-4-13-12-19-16-6-2-1-5-15(13)16/h1-2,5-6,8-12,19H,3-4,7H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHEHGKKDLBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)
![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)



![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)


![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2652608.png)
![5,6-Dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2652610.png)